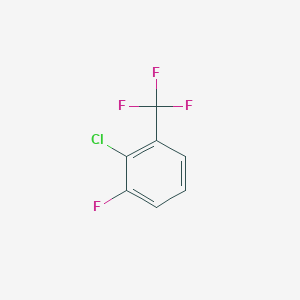

2-Chloro-3-fluorobenzotrifluoride

説明

2-Chloro-3-fluorobenzotrifluoride is a fluorinated aromatic compound characterized by a benzene ring substituted with chlorine (Cl), fluorine (F), and a trifluoromethyl (-CF₃) group. The compound is commercially available through suppliers like CymitQuimica, though detailed physicochemical data (e.g., melting/boiling points) remain unspecified in the provided evidence . Its structural features—particularly the electron-withdrawing trifluoromethyl group—impart stability and influence reactivity, making it relevant in pharmaceutical and agrochemical synthesis as a building block for complex molecules.

特性

IUPAC Name |

2-chloro-1-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVLYCBMEWUAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597490 | |

| Record name | 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-97-3, 109957-97-3 | |

| Record name | 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluorobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method includes the chlorination and fluorination of benzotrifluoride under controlled conditions. For instance, starting from o-methylphenol, nitration is carried out to generate 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. This intermediate then undergoes fluorination to yield 2-fluoro-3-nitrotoluene, which is finally oxidized to form 2-fluoro-3-nitrobenzoic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes using specialized reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific solvents are used to facilitate the reactions and control the reaction rates .

化学反応の分析

Types of Reactions

2-Chloro-3-fluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly employed.

Major Products

The major products formed from these reactions include various substituted benzotrifluorides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学的研究の応用

Scientific Research Applications

2-Chloro-3-fluorobenzotrifluoride is utilized in diverse research applications:

Chemistry

- Building Block for Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in developing pharmaceuticals and agrochemicals.

Biology

- Biological Activity Studies: The compound is investigated for its interactions with biomolecules, potentially affecting biological pathways. Its electron-withdrawing characteristics contribute to its reactivity in biological systems.

Medicine

- Pharmaceutical Intermediate: It is used in the synthesis of various pharmaceutical compounds. For instance, it plays a role in synthesizing active pharmaceutical ingredients (APIs) that exhibit therapeutic effects.

Industry

- Production of Agrochemicals and Specialty Chemicals: The compound is employed in the formulation of pesticides and herbicides due to its effective chemical properties.

Case Studies

-

Pharmaceutical Synthesis

- A notable application involves synthesizing selective serotonin reuptake inhibitors (SSRIs), where this compound acts as an essential intermediate. This highlights its importance in developing medications for depression and anxiety disorders.

-

Agrochemical Development

- Research indicates that this compound can be utilized to develop new herbicides with enhanced efficacy and reduced environmental impact. Its unique structure allows for modifications that improve target specificity.

作用機序

The mechanism of action of 2-Chloro-3-fluorobenzotrifluoride involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group enhances its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological pathways and chemical reactions, making it a valuable compound in research and industrial applications .

類似化合物との比較

Comparison with Similar Compounds

Halogen Substitution: Bromine vs. Chlorine

2-Bromo-3-fluorobenzotrifluoride () replaces chlorine with bromine at the 2-position. This substitution increases molecular weight (Br: ~79.9 g/mol vs. Bromine’s larger atomic radius may also reduce reactivity in nucleophilic aromatic substitution compared to chlorine due to steric hindrance .

Functional Group Variations

- 2-Chloro-3,6-difluorobenzoic acid (CAS 261762-50-9, ): The carboxylic acid (-COOH) group enhances polarity, improving solubility in polar solvents (e.g., water or ethanol) compared to the non-polar benzotrifluoride. This functional group also enables conjugation with amines or alcohols, broadening utility in drug design .

- 2-Chloro-3-fluorobenzaldehyde (CAS 96516-31-3, ): The aldehyde (-CHO) group offers a reactive site for condensation or oxidation reactions, distinguishing it from the inert trifluoromethyl group in the target compound .

Positional Isomerism

2-Chloro-6-fluorobenzotrifluoride (CAS synonyms in ) is a positional isomer with fluorine at the 6-position instead of 3. This alters electronic effects: the trifluoromethyl group’s electron-withdrawing nature deactivates the ring, but substituent positions direct electrophilic attack differently. For example, meta-directing groups (e.g., -CF₃) may favor substitution at specific sites compared to ortho/para-directing halogens .

Amino-Substituted Analogs

4-Chloro-3-(trifluoromethyl)-benzenamine (CAS 5-amino-2-chlorobenzotrifluoride, ) introduces an -NH₂ group, increasing basicity and enabling diazotization or coupling reactions. This contrasts with the non-nucleophilic nature of 2-Chloro-3-fluorobenzotrifluoride, limiting its direct participation in such reactions .

Trifluorinated Derivatives

3-Chloro-2,4,5-trifluorobenzoyl fluoride (CAS 101513-69-3, ) features a benzoyl fluoride (-COF) group, which is highly reactive toward hydrolysis or nucleophilic acyl substitution. This contrasts with the stability of the trifluoromethyl group in the target compound, underscoring divergent synthetic applications (e.g., polymer chemistry vs. medicinal intermediates) .

Data Table: Comparative Analysis of Key Compounds

生物活性

2-Chloro-3-fluorobenzotrifluoride (CAS Number: 109957-97-3) is a halogenated aromatic compound recognized for its diverse applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique molecular structure, characterized by a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a trifluoromethyl group at the 1-position, contributes to its distinct biological activity and reactivity.

The compound is a clear, colorless liquid with significant electron-withdrawing characteristics due to the presence of halogen atoms. This property enhances its reactivity in nucleophilic substitution reactions and other chemical processes. The molecular formula is , and it is classified as a halogenated aromatic compound, which often exhibits biological activity through interactions with various molecular targets.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to its ability to modulate enzyme activities and receptor bindings. The electronegative halogen substituents facilitate interactions with biological macromolecules, potentially influencing various biochemical pathways. Such interactions are crucial for its applications in medicinal chemistry and environmental science.

1. Medicinal Chemistry

This compound serves as an intermediate in synthesizing several pharmaceuticals. Its derivatives are investigated for their potential therapeutic effects, particularly as inhibitors or modulators of specific biological targets.

2. Agrochemicals

The compound's structural features allow it to be explored as a herbicide or pesticide. Research indicates that halogenated compounds can exhibit herbicidal properties, affecting plant growth and metabolism.

Case Study 1: Enzyme Inhibition

A study conducted on related halogenated compounds demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The inhibition was found to be dose-dependent, suggesting potential applications in drug design targeting metabolic disorders.

Case Study 2: Toxicological Assessment

Research has shown that similar halogenated compounds exhibit varying levels of toxicity towards aquatic organisms. Toxicity tests indicated that this compound could have significant effects on non-target species, raising concerns about environmental impact when used in agricultural applications.

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | 109957-97-3 | Moderate enzyme inhibition | Contains both Cl and F substituents |

| 2-Chloro-4-fluorobenzotrifluoride | 94444-58-3 | High herbicidal activity | Different chlorine position affecting reactivity |

| 3-Chloro-4-fluorobenzotrifluoride | 78068-85-6 | Low toxicity | Similar structure with different chlorine position |

Q & A

Basic: What are the recommended synthesis pathways for 2-Chloro-3-fluorobenzotrifluoride, and how can reaction conditions be optimized?

Answer:

The synthesis of halogenated benzotrifluorides like this compound often involves halogen exchange reactions. For example, Ashford’s Dictionary describes the use of o-chlorobenzotrichloride with hydrogen fluoride to produce trifluoromethyl derivatives via fluorination . Key optimization steps include:

- Temperature control : Maintaining sub-100°C to avoid side reactions.

- Catalyst selection : Lewis acids (e.g., SbF₃) enhance fluorination efficiency.

- Purification : Fractional distillation or recrystallization to isolate the product.

Validate purity using GC-MS or NMR, referencing spectral libraries like NIST .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling points) of halogenated benzotrifluorides?

Answer:

Discrepancies in data (e.g., boiling points) may arise from impurities or measurement conditions. To address this:

- Reproduce experiments : Compare results under standardized conditions (e.g., pressure, purity ≥98%).

- Cross-reference databases : Use NIST or EPA study protocols for validated data .

- Statistical analysis : Apply error margin calculations to assess reproducibility. For example, if two studies report boiling points of 113°C and 118°C, evaluate instrumentation precision and sample preparation .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Storage : Use airtight containers in cool, ventilated areas to prevent degradation or volatilization .

- Incompatible agents : Avoid oxidizers (e.g., peroxides, chlorates) to prevent explosive reactions .

- Waste disposal : Segregate halogenated waste and use certified disposal services, as outlined in chemical safety reports .

Advanced: What strategies enable regioselective functionalization of this compound for derivatization studies?

Answer:

Regioselectivity challenges in trifluoromethylated aromatics can be addressed via:

- Directed metalation : Use ortho-directing groups (e.g., -Cl) to control substitution patterns.

- Cross-coupling reactions : Employ Pd-catalyzed Suzuki-Miyaura reactions with boronic acids, as demonstrated in pyridine analogs .

- Computational modeling : Predict reactive sites using DFT calculations to guide experimental design.

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

- GC-MS : Ideal for assessing purity and identifying volatile byproducts .

- ¹⁹F NMR : Quantifies trifluoromethyl groups and detects fluorinated impurities.

- X-ray crystallography : Resolves molecular geometry, critical for structure-activity studies .

Advanced: How can researchers mitigate competing side reactions during nucleophilic aromatic substitution (NAS) in fluorinated benzotrifluorides?

Answer:

Competing reactions (e.g., dehalogenation) in NAS can be minimized by:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Temperature modulation : Lower temperatures reduce radical pathways.

- Additives : Incorporate crown ethers to enhance nucleophilicity of anions. Document deviations from EPA study plans to track unintended byproducts .

Basic: What are the environmental implications of this compound, and how are degradation pathways studied?

Answer:

- Persistence studies : Conduct accelerated UV exposure tests to simulate photodegradation.

- Biotransformation assays : Use microbial consortia to assess aerobic/anaerobic breakdown.

- Waste management : Follow EPA guidelines for halogenated waste, including neutralization before disposal .

Advanced: How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in electrophilic substitutions?

Answer:

The -CF₃ group is strongly electron-withdrawing, directing electrophiles to meta positions. This can be quantified via:

- Hammett substituent constants (σ) : Compare reaction rates with non-fluorinated analogs.

- Kinetic isotope effects : Probe transition states in deuteration studies.

Contradictions in regiochemical outcomes may arise from solvent polarity or steric effects, requiring iterative experimental refinement .

Basic: How can researchers access spectral data for this compound, and what are common misinterpretation pitfalls?

Answer:

- NIST WebBook : Provides mass spectra and IR data for cross-validation .

- Pitfalls : Overlapping peaks in ¹H NMR (e.g., aromatic protons) may require decoupling or 2D-COSY for resolution.

- Reference standards : Compare with structurally similar compounds like 4-Chloro-3-fluorobenzotrifluoride (CAS 32137-20-5) .

Advanced: What computational tools are recommended for predicting the environmental toxicity of this compound derivatives?

Answer:

- QSAR models : Use EPI Suite or TEST software to estimate biodegradation and toxicity.

- Molecular docking : Screen for interactions with biological receptors (e.g., cytochrome P450).

- Lifecycle assessment (LCA) : Integrate synthesis, usage, and disposal data to evaluate ecological impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。